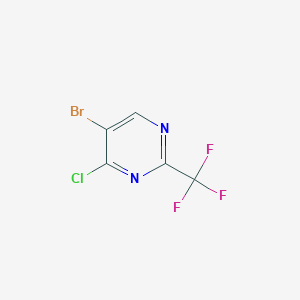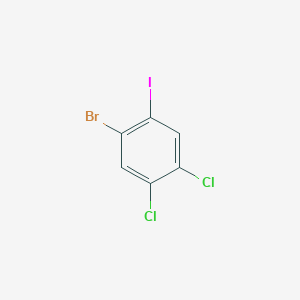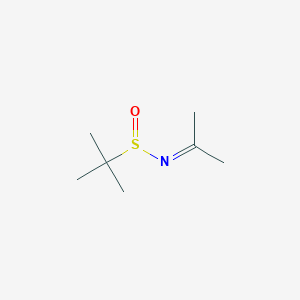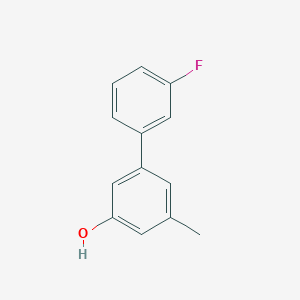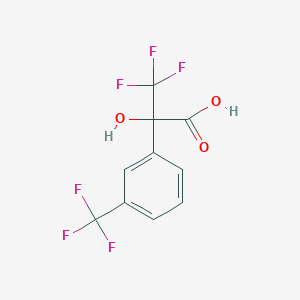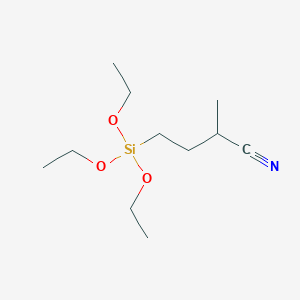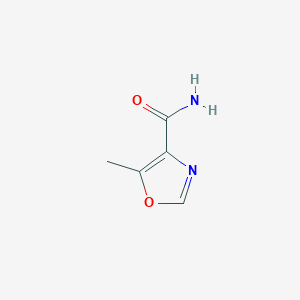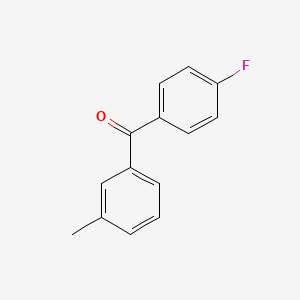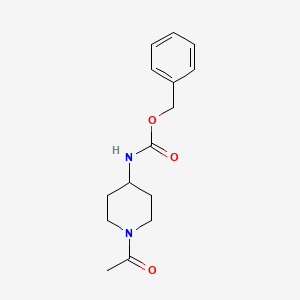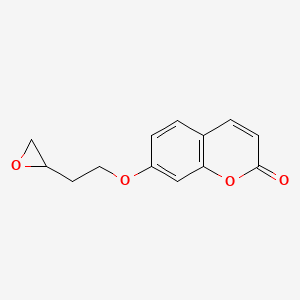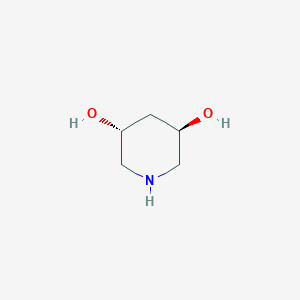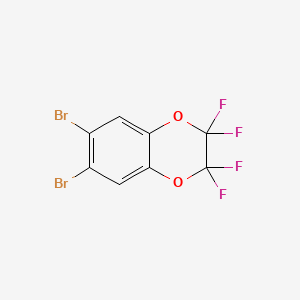
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98% (hereafter referred to as 6,7-Dibromo-TBD) is an organic compound with a unique structure and properties. It is a halogenated compound, containing two bromine atoms, and four fluorine atoms. 6,7-Dibromo-TBD is used in a wide range of scientific research applications, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
6,7-Dibromo-TBD has a variety of scientific research applications. It has been used in the study of the structure and function of enzymes, as well as in the study of drug-receptor interactions. It has also been used in the study of gene expression and regulation, as well as in the study of the structure and function of proteins. Additionally, 6,7-Dibromo-TBD has been used in the study of the structure and function of cell membranes, as well as in the study of the structure and function of DNA.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-TBD is not completely understood. However, it is believed that 6,7-Dibromo-TBD binds to certain proteins and enzymes, and modulates their activity. It is also believed that 6,7-Dibromo-TBD can interact with certain receptors, and modulate their activity.
Biochemical and Physiological Effects
6,7-Dibromo-TBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dibromo-TBD in lab experiments include its ability to interact with certain proteins and enzymes, and its ability to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD is relatively stable and non-toxic, making it a suitable choice for laboratory experiments. The main limitation of using 6,7-Dibromo-TBD in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
The future directions for 6,7-Dibromo-TBD include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and its use as a drug delivery system could be beneficial. Finally, further research into its potential use as a diagnostic tool could be beneficial.
Métodos De Síntesis
6,7-Dibromo-TBD can be synthesized from a variety of starting materials, including 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin (TFBD), and bromine. The synthesis of 6,7-Dibromo-TBD from TFBD and bromine is a two-step process. First, the TFBD is treated with a brominating agent, such as N-bromosuccinimide (NBS). This reaction results in the formation of 6,7-dibromo-TFBD. Second, the 6,7-dibromo-TFBD is treated with a reducing agent, such as sodium borohydride (NaBH4). This reaction results in the formation of 6,7-Dibromo-TBD.
Propiedades
IUPAC Name |
6,7-dibromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F4O2/c9-3-1-5-6(2-4(3)10)16-8(13,14)7(11,12)15-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDABCIDYOMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

